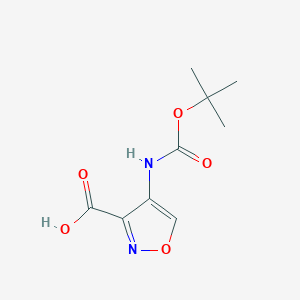
4-((Tert-butoxycarbonyl)amino)isoxazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-3-carboxylic acid is a fascinating compound known for its unique structure and versatile applications. This chemical is a derivative of oxazole, a five-membered heterocyclic compound containing both oxygen and nitrogen in the ring. The presence of a tert-butoxycarbonyl group enhances its stability and reactivity, making it a valuable entity in synthetic organic chemistry and various research domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-3-carboxylic acid typically involves a multi-step process:
Formation of the Oxazole Ring: Starting from available precursors like α-haloketones and nitriles, the oxazole ring can be constructed through cyclization reactions under specific conditions.
Introduction of tert-Butoxycarbonyl Group: The amino group can be protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Functionalization: Further reactions involve introducing the carboxylic acid group through controlled oxidation or hydrolysis steps.
Industrial Production Methods: Industrial synthesis often employs automated reactors and continuous flow systems to enhance efficiency and scalability. Solvent choice, reaction temperature, and catalysts are optimized to ensure high yields and purity.
Types of Reactions:
Oxidation: Under certain conditions, it can undergo oxidation reactions leading to the formation of oxazole N-oxide derivatives.
Reduction: It can be reduced to yield amino alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced or removed, allowing for further functionalization.
Common Reagents and Conditions Used:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Acid chlorides, anhydrides, and various bases like sodium hydride.
Major Products Formed:
Oxazole N-oxides.
Amino alcohol derivatives.
Various substituted oxazole compounds.
Wissenschaftliche Forschungsanwendungen
4-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-3-carboxylic acid finds extensive applications in:
Chemistry: Used as a building block in the synthesis of complex molecules, pharmaceuticals, and agrochemicals.
Biology: Acts as a probe in the study of enzyme activities and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
Mechanism: The compound exerts its effects through various mechanisms depending on the context. In biological systems, it can act as an enzyme inhibitor or a modulator of biological pathways.
Molecular Targets and Pathways:
Interacts with specific enzymes and receptors, modulating their activity.
Can participate in biochemical pathways leading to cellular responses.
Comparison with Other Compounds:
4-Amino-1,2-oxazole-3-carboxylic acid: Lacks the tert-butoxycarbonyl group, making it less stable and reactive.
5-(tert-butoxycarbonyl)amino-1,2-oxazole-3-carboxylic acid: Similar in structure but differs in the position of the tert-butoxycarbonyl group, leading to different reactivity profiles.
4-Nitro-1,2-oxazole-3-carboxylic acid: Contains a nitro group, which alters its electronic properties and reactivity.
Eigenschaften
Molekularformel |
C9H12N2O5 |
|---|---|
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O5/c1-9(2,3)16-8(14)10-5-4-15-11-6(5)7(12)13/h4H,1-3H3,(H,10,14)(H,12,13) |
InChI-Schlüssel |
VAUCONCWDGQEIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CON=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


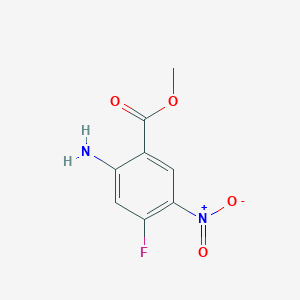


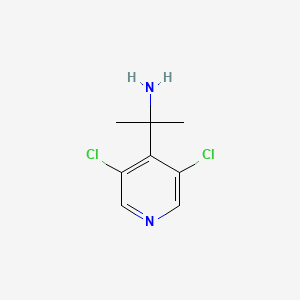
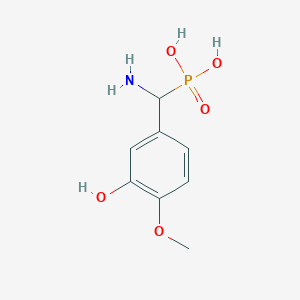
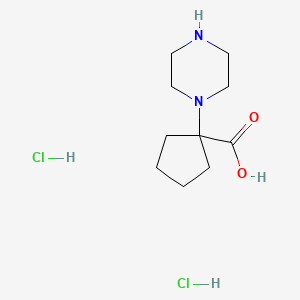
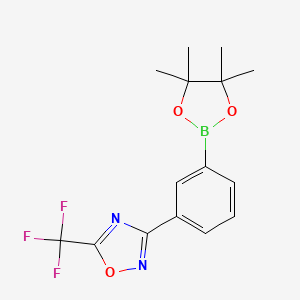
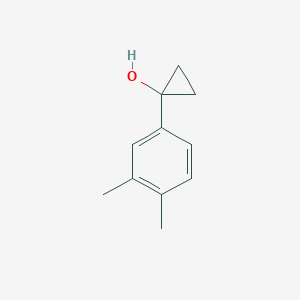
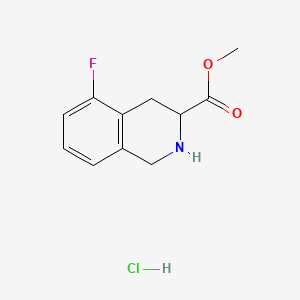
![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]propanamide](/img/structure/B15318378.png)
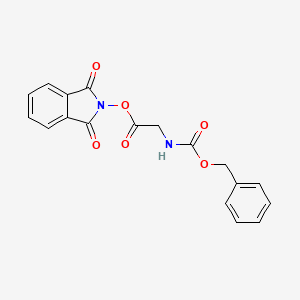
![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B15318393.png)
![O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B15318396.png)
![N-benzyl-N-methyl-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B15318402.png)
